5-Tert-butyl-2-ethoxybenzene-1-sulfonyl chloride
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Overview
Description
5-Tert-butyl-2-ethoxybenzene-1-sulfonyl chloride is an organic compound with the molecular formula C12H17ClO3S. It is a derivative of benzenesulfonyl chloride, characterized by the presence of a tert-butyl group and an ethoxy group on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
The synthesis of 5-Tert-butyl-2-ethoxybenzene-1-sulfonyl chloride typically involves the sulfonylation of 5-tert-butyl-2-ethoxybenzene. The reaction is carried out using chlorosulfonic acid or sulfuryl chloride as the sulfonylating agents. The reaction conditions often include an inert atmosphere and controlled temperature to ensure the desired product’s formation .
Chemical Reactions Analysis
5-Tert-butyl-2-ethoxybenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding sulfonic acid.
Common reagents used in these reactions include bases like pyridine or triethylamine for substitution reactions and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed depend on the specific reaction and reagents used.
Scientific Research Applications
5-Tert-butyl-2-ethoxybenzene-1-sulfonyl chloride is used in various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the modification of biomolecules for studying biological processes.
Medicine: The compound is used in the development of pharmaceuticals and as a reagent in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Tert-butyl-2-ethoxybenzene-1-sulfonyl chloride involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide, sulfonate, or sulfone derivatives. These reactions are crucial in modifying molecular structures and studying their effects on biological systems .
Comparison with Similar Compounds
Similar compounds to 5-Tert-butyl-2-ethoxybenzene-1-sulfonyl chloride include other benzenesulfonyl chlorides with different substituents on the benzene ring. Some examples are:
4-Methylbenzenesulfonyl chloride: Known for its use in organic synthesis as a sulfonylating agent.
2,4-Dimethylbenzenesulfonyl chloride: Used in the synthesis of pharmaceuticals and agrochemicals.
4-Chlorobenzenesulfonyl chloride: Utilized in the production of dyes and pigments.
The uniqueness of this compound lies in its specific substituents, which can influence its reactivity and the types of reactions it undergoes .
Properties
CAS No. |
252898-57-0 |
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Molecular Formula |
C12H17ClO3S |
Molecular Weight |
276.78 g/mol |
IUPAC Name |
5-tert-butyl-2-ethoxybenzenesulfonyl chloride |
InChI |
InChI=1S/C12H17ClO3S/c1-5-16-10-7-6-9(12(2,3)4)8-11(10)17(13,14)15/h6-8H,5H2,1-4H3 |
InChI Key |
MLWWGRKAGTUUGF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)Cl |
Origin of Product |
United States |
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